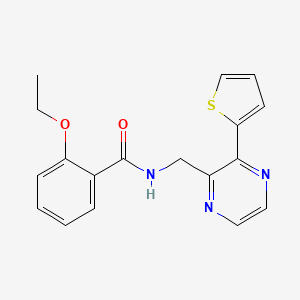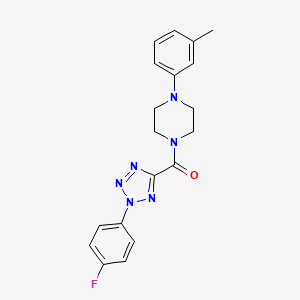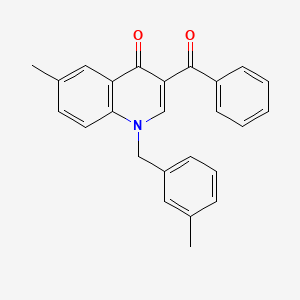
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, also known as MPN or MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPN is a sulfonamide derivative that belongs to the class of arylsulfonamides and has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its use as a selective antagonist of the dopamine D3 receptor. This compound has been shown to have high affinity for the D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. This compound has also been studied for its potential applications in the treatment of drug addiction, as the D3 receptor has been implicated in the development of addictive behaviors.
作用機序
The mechanism of action of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood, but it is thought to act as a selective antagonist of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of the D3 receptor, this compound may be able to modulate the release of dopamine in this pathway, leading to changes in behavior.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a D3 receptor antagonist, this compound has also been shown to have affinity for other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1A receptor. This compound has been shown to have anxiolytic effects in animal models, and has also been studied for its potential applications in the treatment of schizophrenia.
実験室実験の利点と制限
One of the major advantages of using 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its high affinity for the D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is that it has relatively low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of future directions for research on 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One area of interest is the development of more selective D3 receptor antagonists, which could have potential applications in the treatment of drug addiction and other disorders. Another area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more useful in a wider range of experiments. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its potential applications in the treatment of psychiatric disorders.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has high affinity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. This compound has also been studied for its potential applications in the treatment of drug addiction and other psychiatric disorders. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound that could lead to new insights into its biochemical and physiological effects.
合成法
The synthesis of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-pyrrolidin-1-ylethylamine, followed by the reaction of the resulting product with 1-naphthalenylmethylamine. The final product is obtained by recrystallization from ethanol. The synthesis of this compound has been described in detail in a number of research papers, including a study by Vaidya et al. (2016).
特性
IUPAC Name |
4-methoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-28-19-11-13-20(14-12-19)29(26,27)24-17-23(25-15-4-5-16-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23-24H,4-5,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHZNPRKKTSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)





![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)




![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)
